![molecular formula C11H9NO2S B1414750 N-(3-hydroxyphenyl)thiophene-3-carboxamide CAS No. 1038266-33-9](/img/structure/B1414750.png)
N-(3-hydroxyphenyl)thiophene-3-carboxamide
Overview
Description
N-(3-hydroxyphenyl)thiophene-3-carboxamide (NHT-3) is an organic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. NHT-3 is a member of the thiophene family of compounds, and is a derivative of thiophene-3-carboxylic acid. NHT-3 is a colorless crystalline solid with a molecular weight of 197.25 g/mol and a melting point of 145-147 °C.
Scientific Research Applications
Synthesis and Characterization
N-(3-hydroxyphenyl)thiophene-3-carboxamide and its derivatives have been synthesized and characterized in various studies. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was synthesized and characterized using techniques like X-ray diffraction and spectroscopic methods. The study applied DFT/B3LYP/6-311++G(d,p) theoretical level for calculating optimized geometry and chemical activity parameters, which showed good agreement with experimental geometrical parameters. The antimicrobial activity of the compound was also investigated against different microorganisms, demonstrating effective antibacterial activity. Additionally, molecular docking studies were conducted to understand the binding nature of the compound with lung cancer protein (PDB entry 1x2j) (Cakmak et al., 2022).
Chemical Rearrangements and Biological Activity
Chemical rearrangements involving thiophene-3-carboxamides have been studied, highlighting their potential in synthesizing complex molecular structures. For instance, thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen undergo dearomatising cyclisation upon treatment with LDA, leading to the transformation of the dearomatised products into pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004).
Synthesis, Structure, and Cell Growth Effects
The synthesis, structure, and effects on cell growth of N-glycosyl-thiophene-2-carboxamides have been thoroughly investigated. These compounds were synthesized and assayed for their effects on DNA synthesis in bovine aortic endothelial cells or on the growth of synoviocytes. The study found that Per-O-acetylated analogues of the glycoconjugates were significantly more effective inhibitors compared to their non-acetylated counterparts, suggesting that lower potency observed for hydroxylated derivatives might be due to less efficient transport across the cell membrane. Additionally, the study explored the geometries of thiophene-2-carboxamides through DFT and Møller-Plesset (MP2) calculations, providing insights into the stability of different conformers (Rawe et al., 2006).
Antimicrobial and Docking Studies
Synthesis, characterization, and antimicrobial evaluation of various thiophene-2-carboxamides derivatives have been carried out, with a focus on understanding their biological activities. These studies include docking studies to understand the interaction mechanisms of these compounds with biological targets (Talupur et al., 2021).
properties
IUPAC Name |
N-(3-hydroxyphenyl)thiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10-3-1-2-9(6-10)12-11(14)8-4-5-15-7-8/h1-7,13H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQPRLVBBAGTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)thiophene-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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